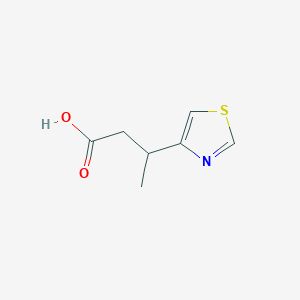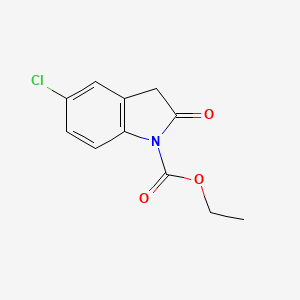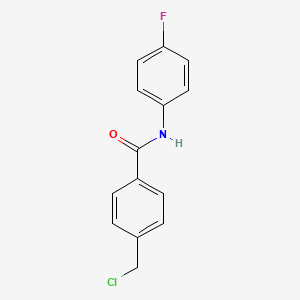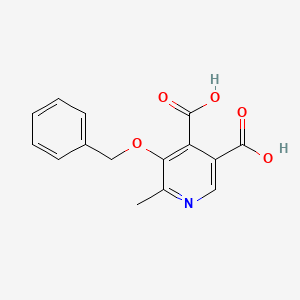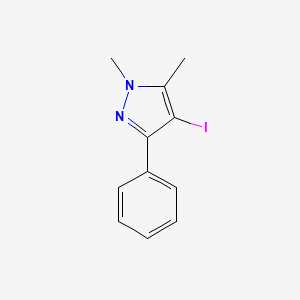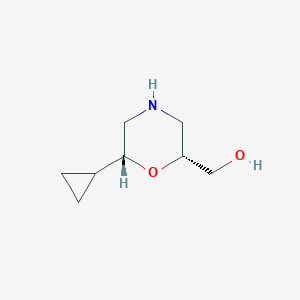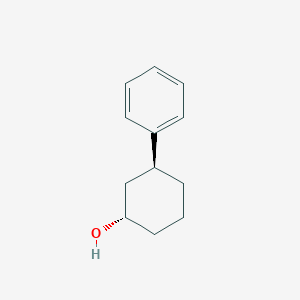
trans-3-Phenyl-cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-3-Phenylcyclohexanol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a hydroxyl group The stereochemistry of the compound is specified by the (1S,3S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Phenylcyclohexanol typically involves the reduction of the corresponding ketone, (1S,3S)-3-Phenylcyclohexanone. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the desired stereochemistry. Another approach involves the use of sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents under controlled conditions to achieve the selective reduction of the ketone to the alcohol.
Industrial Production Methods
On an industrial scale, the production of (1S,3S)-3-Phenylcyclohexanol may involve the use of high-pressure hydrogenation reactors with chiral catalysts to ensure high yield and enantiomeric purity. The choice of catalyst and reaction conditions is critical to achieving the desired stereochemistry and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-Phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (1S,3S)-3-Phenylcyclohexanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form cyclohexane derivatives using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: (1S,3S)-3-Phenylcyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: (1S,3S)-3-Chlorocyclohexanol.
Scientific Research Applications
(1S,3S)-3-Phenylcyclohexanol has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of (1S,3S)-3-Phenylcyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-Phenylcyclohexanol: The enantiomer of (1S,3S)-3-Phenylcyclohexanol with different stereochemistry.
3-Phenylcyclohexanone: The oxidized form of (1S,3S)-3-Phenylcyclohexanol.
3-Chlorocyclohexanol: A derivative formed by the substitution of the hydroxyl group with a chlorine atom.
Uniqueness
(1S,3S)-3-Phenylcyclohexanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomeric purity is crucial for its applications in asymmetric synthesis and chiral resolution processes. The presence of both a phenyl group and a hydroxyl group allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
1821778-30-6 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(1S,3S)-3-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12-/m0/s1 |
InChI Key |
YXBPBFIAVFWQMT-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC(C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


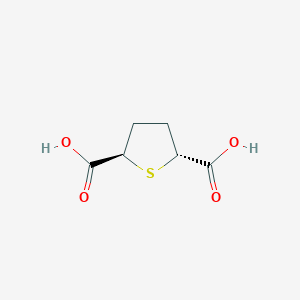
![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13343249.png)
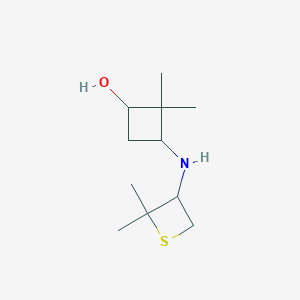
![2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13343255.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole](/img/structure/B13343256.png)
![8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13343258.png)
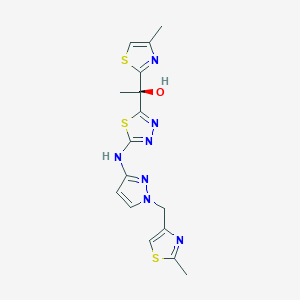
![(1-Oxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B13343264.png)
